molecular formula C18H16ClNO4 B2518970 methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate CAS No. 861209-26-9

methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate

Cat. No. B2518970
CAS RN: 861209-26-9
M. Wt: 345.78
InChI Key: ADGPQFOXXMCWCA-UHFFFAOYSA-N
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Description

“Methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate” is a complex organic compound. It’s also known as “Methyl (4-chlorobenzoyl)acetate” and has the molecular formula C10H9ClO3 . It’s used as a reactant in various chemical reactions .


Synthesis Analysis

This compound is involved in several chemical reactions, including oxidative coupling with aminopyridines, enantioselective hydrogenation of unprotected β-enamine esters, intramolecular cyclization, oxidative alkylation of benzylic C-H bonds, and tandem oxidative coupling and annulation of phenols .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a chlorobenzoyl group attached to an acetate group. The molecular weight is 212.63 Da .


Chemical Reactions Analysis

As a reactant, this compound is involved in various chemical reactions. These include oxidative coupling with aminopyridines, enantioselective hydrogenation of unprotected β-enamine esters, intramolecular cyclization, oxidative alkylation of benzylic C-H bonds, and tandem oxidative coupling and annulation of phenols .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 298.9±15.0 °C at 760 mmHg, and a flash point of 125.5±19.4 °C . It has 3 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Oxidative Coupling with Aminopyridines

Methyl (4-chlorobenzoyl)acetate can participate in oxidative coupling reactions with aminopyridines. These reactions yield valuable heterocyclic compounds, which find applications in medicinal chemistry, agrochemicals, and materials science .

Enantioselective Hydrogenation of Unprotected β-Enamine Esters

Researchers have explored the enantioselective hydrogenation of unprotected β-enamine esters using this compound. Enantioselective hydrogenation is crucial for the synthesis of chiral molecules, such as pharmaceutical intermediates and natural products .

Intramolecular Cyclization

Methyl (4-chlorobenzoyl)acetate can undergo intramolecular cyclization reactions. These transformations lead to the formation of cyclic structures, which are essential in drug discovery, flavor chemistry, and materials science .

Oxidative Alkylation of Benzylic C-H Bonds

The compound participates in oxidative alkylation reactions, specifically targeting benzylic C-H bonds. These reactions allow the introduction of alkyl groups onto aromatic rings, enabling the synthesis of diverse organic compounds .

Tandem Oxidative Coupling and Annulation of Phenols

Phenols can react with methyl (4-chlorobenzoyl)acetate in tandem oxidative coupling and annulation processes. These reactions lead to the construction of complex polycyclic structures, which have applications in natural product synthesis and materials chemistry .

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

properties

IUPAC Name

methyl 2-[4-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4/c1-23-17(21)10-14-11-24-16-5-3-2-4-15(16)20(14)18(22)12-6-8-13(19)9-7-12/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGPQFOXXMCWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1COC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate
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methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate
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methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate
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methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate
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methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate
Reactant of Route 6
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methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate

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